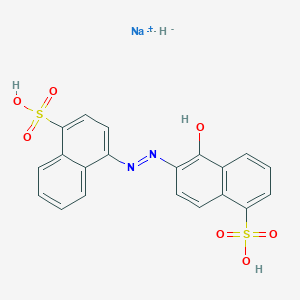
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, particularly in textiles and food coloring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound containing a hydroxyl group. The reaction is carried out under acidic conditions, and the resulting product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which is a characteristic of azo dyes. This property makes it useful in various applications where color change is required. The molecular targets and pathways involved are primarily related to its interaction with light and its subsequent effects on the materials it is applied to.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-hydroxy-3-((4-sulphonatonaphthyl)azo)naphthalenesulphonate
- Disodium 6-hydroxy-5-((4-sulphonatonaphthyl)azo)naphthalenesulphonate
Uniqueness
Disodium 5-hydroxy-6-((4-sulphonatonaphthyl)azo)naphthalenesulphonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity compared to its analogs. Its position of hydroxyl and sulphonate groups on the naphthalene rings influences its solubility and interaction with other compounds.
Eigenschaften
CAS-Nummer |
3746-79-0 |
|---|---|
Molekularformel |
C20H15N2NaO7S2 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
sodium;hydride;5-hydroxy-6-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O7S2.Na.H/c23-20-15-6-3-7-18(30(24,25)26)14(15)8-9-17(20)22-21-16-10-11-19(31(27,28)29)13-5-2-1-4-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;+1;-1 |
InChI-Schlüssel |
ZLKRHHYYMHXMRY-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


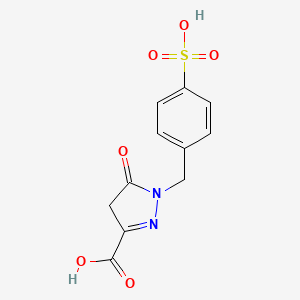
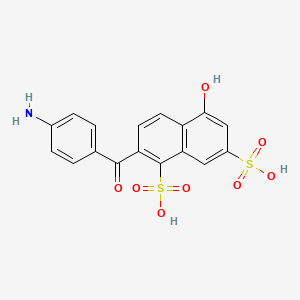
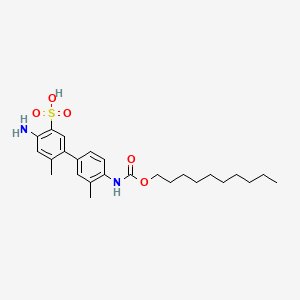
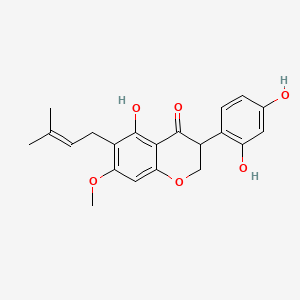
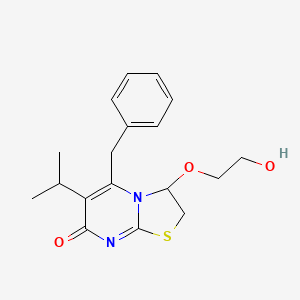

![1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]](/img/structure/B12689514.png)

![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)
![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)




